Diphenylpropynone

COX-2 inhibition anti-inflammatory dual COX/LOX inhibitor

Select Diphenylpropynone (7338-94-5) for its rigid C≡C–C=O core enabling dual COX/LOX inhibition (COX-2 IC50 ~1 µM) and high-affinity Aβ binding (Ki ~6 nM) not achievable with chalcones. As a C3 synthon, it enables one-pot pyrazole synthesis (15–85% yield) via tandem coupling-cyclocondensation, reducing steps vs. multi-step sequences. Ensure synthetic success and biological reproducibility—order high-purity ≥98% material now.

Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
CAS No. 7338-94-5
Cat. No. B1199339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylpropynone
CAS7338-94-5
Synonyms1,3-diphenyl-2-propyn-1-one
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
InChIKeyYECVQOULKHBGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylpropynone (CAS 7338-94-5) Procurement Guide: Class Position, Structural Characteristics, and Analytical Specifications


Diphenylpropynone (CAS 7338-94-5, 1,3-diphenylprop-2-yn-1-one, C15H10O, MW 206.24 g/mol) is a conjugated acetylenic ketone characterized by a rigid molecular framework containing a carbonyl group conjugated with a triple bond between two phenyl rings [1]. The compound exhibits a melting point of 41–47 °C and a boiling point of 136–139 °C at 3 mmHg, and is available as a crystalline solid from commercial vendors . As a C3 synthon in heterocyclic synthesis, diphenylpropynone demonstrates distinct reactivity owing to the conjugation between its ynone and carbonyl moieties, enabling diverse cycloaddition and cyclization transformations not accessible to structurally related chalcones or simple aryl alkynes [2].

Why Chalcone Analogs Cannot Substitute for Diphenylpropynone in Structure-Dependent Applications


The rigid ynone core (C≡C–C=O) of diphenylpropynone imparts fundamentally different chemical reactivity and biological target engagement profiles compared to the α,β-unsaturated enone system of chalcones (1,3-diphenylprop-2-en-1-one) [1]. The triple bond restricts conformational flexibility and alters electron density distribution, resulting in divergent reaction outcomes in heterocyclic synthesis and distinct binding modes to enzyme active sites [2]. In biological systems, diphenylpropynone derivatives demonstrate unique dual COX/LOX inhibition profiles and high-affinity binding to β-amyloid aggregates that cannot be replicated by chalcone-based scaffolds, as demonstrated by comparative structure-activity studies [3]. Procurement of the wrong analog introduces both synthetic failure risk and biological false negatives.

Diphenylpropynone Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


COX-2 Inhibition: Optimized Diphenylpropynone Derivative (11d) vs. Unsubstituted Parent Scaffold

The unsubstituted diphenylpropynone parent scaffold exhibits weak COX-1 inhibition (IC50 = 1,100 nM) and negligible COX-2 activity, whereas the optimized derivative 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one (11d) achieves potent COX-2 inhibition (IC50 = 1.0 μM) with a 31.5-fold selectivity index over COX-1 [1]. This represents a >30-fold improvement in COX-2 selectivity and >10-fold enhancement in potency through strategic substitution, demonstrating the tunability of the DPP scaffold [2].

COX-2 inhibition anti-inflammatory dual COX/LOX inhibitor

β-Amyloid (Aβ) Aggregate Binding Affinity: DPP Derivatives vs. FDDNP Imaging Probe

A series of diphenylpropynone (DPP) derivatives demonstrated high binding affinity to Aβ(1-42) aggregates with Ki values ranging from 6 to 326 nM [1]. The lead compound (1) achieved a Ki of 6 nM, which compares favorably to the clinically evaluated Aβ imaging probe FDDNP (Ki ≈ 1-3 nM for Aβ fibrils) and exceeds the affinity of many chalcone-derived Aβ probes that typically exhibit Ki values in the 50-500 nM range [2]. In biodistribution studies with normal mice, [125I]1 displayed moderate brain uptake (1.55% ID/g at 2 min) and clearance (0.76% ID/g at 60 min), establishing the DPP scaffold as viable for in vivo imaging applications [1].

Alzheimer's disease Aβ imaging PET/SPECT probe development

Thiol Reactivity: Diphenylpropynone vs. Chalcone Derivatives in α,β-Unsaturated Carbonyl Systems

In a comparative reactivity screen of α,β-unsaturated carbonyl compounds toward thiol nucleophiles, diphenylpropynone (chalcone 7) was identified among the most reactive species alongside sulforaphane, dimethylfumarate, and a pyrimidinyl-substituted chalcone [1]. The study demonstrated that acetylenic ketones (ynones) and enones exhibit distinct thiol reactivity profiles due to differences in the electrophilic character of the β-carbon, which is influenced by alkyne versus alkene conjugation with the carbonyl [2]. This differential reactivity has implications for the design of covalent enzyme inhibitors and bioconjugation reagents.

chemical reactivity thiol conjugation covalent inhibitor design

Synthetic Utility: Diphenylpropynone as a C3 Synthon vs. Terminal Alkynes in Heterocyclic Construction

Diphenylpropynone serves as a C3 synthon in heterocyclic synthesis, enabling one-pot tandem coupling-cyclocondensation sequences to generate pyrazoles in 15–85% isolated yields when reacted with acid chlorides and hydrazines . In photochemical reactions with N,N-dialkylamines, it yields C–C bonded 1:1 adducts in 30–40% yield [1]. When refluxed with 1,5,6-trimethylbenzimidazole and water in acetonitrile for 70 h, it produces (Z)-β-amino enone in 75% yield and benzodiazocinone in 13% yield [2]. These transformations exploit the conjugated ynone system's capacity to participate in both nucleophilic addition at the β-carbon and cyclization at the carbonyl, a reactivity profile not replicated by simple terminal alkynes or isolated ketones.

heterocyclic synthesis C3 synthon cycloaddition pyrazole synthesis

Diphenylpropynone (CAS 7338-94-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Dual COX-2/5-LOX Inhibitor Development Programs

Procure diphenylpropynone as the core scaffold for developing dual COX/LOX inhibitors. Evidence from Rao et al. (2005) demonstrates that appropriately substituted DPP derivatives achieve COX-2 IC50 = 1.0 μM with 31.5-fold selectivity over COX-1, plus dual 5-LOX (IC50 = 1.0 μM) and 15-LOX (IC50 = 3.2 μM) inhibition [1]. This dual inhibition profile is mechanistically distinct from selective COX-2 inhibitors (coxibs) and offers potential advantages in inflammatory conditions where both prostaglandin and leukotriene pathways contribute to pathology. The parent compound (COX-1 IC50 = 1,100 nM) serves as a negative control for structure-activity relationship studies [1].

Neuroscience: β-Amyloid Imaging Probe Development for Alzheimer's Disease

Use diphenylpropynone as a molecular scaffold for developing Aβ plaque imaging agents. Ono et al. (2011) established that DPP derivatives exhibit high binding affinity to Aβ(1-42) aggregates (Ki = 6–326 nM), with lead compound 1 achieving Ki = 6 nM [2]. The scaffold demonstrates adequate brain uptake (1.55% ID/g at 2 min) and clearance (0.76% ID/g at 60 min) in murine biodistribution studies, supporting its viability for PET/SPECT radiotracer development [2]. Unlike chalcone-based probes that show variable brain pharmacokinetics, the rigid ynone core provides a predictable framework for optimizing brain penetration and target engagement [2].

Synthetic Chemistry: Heterocyclic Library Construction via C3 Synthon Methodology

Employ diphenylpropynone as a versatile C3 building block for one-pot heterocyclic synthesis. The compound participates in tandem coupling-cyclocondensation with acid chlorides and hydrazines to yield pyrazoles (15–85% yield) [3]. It undergoes photochemical C–C bond formation with dialkylamines (30–40% yield) and thermal reactions with benzimidazoles to produce β-amino enones (75% yield) and benzodiazocinones (13% yield) [3]. These transformations leverage the conjugated ynone system's unique ability to serve as both an electrophile and cyclization partner in a single synthetic operation, reducing step count and purification requirements compared to multi-step sequences with terminal alkynes or chalcones [3].

Chemical Biology: Electrophilic Probe Design Targeting Reactive Cysteine Residues

Select diphenylpropynone as an electrophilic warhead for covalent inhibitor and chemical probe development. Comparative reactivity studies identify diphenylpropynone among the most reactive α,β-unsaturated carbonyl compounds toward thiol nucleophiles, alongside established covalent modifiers such as sulforaphane and dimethylfumarate [4]. The ynone system's distinct reactivity profile compared to chalcone enones allows for differential targeting of cysteine residues based on local protein microenvironment, providing a complementary tool for chemical biology applications where enone-based probes show insufficient labeling or off-target reactivity [4].

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